2-(Trimethylsilyl)ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
The compound is a complex organic molecule that includes a pyridine ring (a basic aromatic ring with one nitrogen atom), a trifluoromethyl group (-CF3), a trimethylsilyl group ((CH3)3Si-), and an ethyl carboxylate group (-COOC2H5). The trifluoromethyl group is a functional group that has the formula -CF3 . The trimethylsilyl group is used in organic chemistry as a protecting group for alcohols .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the trifluoromethyl group can be introduced using reagents like Trimethyl(trifluoromethyl)silane . Additionally, the trimethylsilyl group can be introduced using reagents like chlorotrimethylsilane in the presence of a base .Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally related to dihydropyridines have been extensively explored for their biological activities, particularly as calcium channel blockers and in the modulation of other targets. For instance, dihydropyridines have been synthesized and evaluated for their antiulcer properties, acting as H+/K(+)-ATPase inhibitors which afford mucosal protection against gastric lesions in animal models (Terashima et al., 1995). Similar structural analogs have been investigated for their hypoglycemic activity, where certain substituents and chain lengths significantly influence their blood glucose lowering activities (Eistetter & Wolf, 1982).
Drug Design and Synthesis
In drug design, the introduction of functional groups such as trifluoromethylsulfonyl and trimethylsilyl into a molecule can significantly alter its physicochemical properties and, consequently, its pharmacokinetics and pharmacodynamics. For example, the enhancement of iron excretion by compounds bearing sulfonic acid groups demonstrates how specific functional groups can impact a compound's biological activity and its potential therapeutic applications (Molenda, Jones, & Basinger, 1994). Additionally, modifications on the dihydropyridine ring, as seen in compounds designed for brain-specific delivery of radiopharmaceuticals, highlight the versatility of this scaffold in crossing biological barriers and targeting specific tissues or organs (Tedjamulia, Srivastava, & Knapp, 1985).
Biological Activity Studies
The study of various analogs of dihydropyridines in biological systems offers insights into their potential mechanisms of action and therapeutic benefits. For instance, the pharmacological profile of novel compounds targeting the nitric oxide synthase pathway indicates potential therapeutic applications in inflammatory diseases, highlighting the importance of structural modifications in achieving desired biological effects (Chida et al., 2005).
Future Directions
Properties
IUPAC Name |
2-trimethylsilylethyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO5SSi/c1-23(2,3)9-8-20-11(17)16-6-4-10(5-7-16)21-22(18,19)12(13,14)15/h4H,5-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCDXNSBOHQLFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733640 | |
Record name | 2-(Trimethylsilyl)ethyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375854-77-6 | |
Record name | 2-(Trimethylsilyl)ethyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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